Compound Description: PF-06459988 is a third-generation irreversible inhibitor of the T790M-containing double mutant EGFRs (epidermal growth factor receptors). [] It demonstrates high potency and specificity for these drug-resistant mutants while exhibiting minimal activity against wild-type EGFR. [] This selectivity is a significant advantage as it potentially reduces adverse events associated with the inhibition of wild-type EGFR. []
Relevance: While the specific structure of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine is not discussed in the paper describing PF-06459988, both compounds target EGFR mutations. [] The development of PF-06459988 highlights the importance of designing inhibitors with high selectivity towards specific EGFR mutants, a principle that likely applies to the development of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine as well.
Compound Description: SSR504734 is a known GlyT1 (glycine transporter 1) inhibitor. [] It served as a starting point for the development of a novel GlyT1 inhibitor by introducing heteroaromatic rings to enhance its activity. []
Relevance: SSR504734 shares a structural resemblance to 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine, particularly the presence of a piperidine ring and a substituted phenyl ring. [] The optimization strategy used for SSR504734, which involves incorporating heteroaromatic rings, could potentially be relevant for modifying 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine to explore its structure-activity relationship.
Compound Description: This compound, identified as 7w in its respective paper, is a potent GlyT1 inhibitor. [] It was developed through the optimization of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734). []
Relevance: Both 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide and 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine contain a piperidine ring and a 1H-pyrazol-4-yl substituent. [] The shared structural features suggest a potential overlap in their biological targets or mechanisms of action.
Compound Description: This compound is the focus of patents describing its use in combination therapies for cancer. [, ] The patents highlight the potential of combining this compound with other anti-cancer agents or radiation therapy to enhance treatment efficacy. [, ]
Relevance: The core structure of (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide, notably the 1-methyl-1H-pyrazol-4-yl group, is also present in 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine. [, ] This structural similarity indicates that both compounds might share a similar binding site or interact with the same biological target, albeit potentially with different affinities or specificities.
Compound Description: Hu7691 is a potent and selective Akt (protein kinase B) inhibitor. [] It shows promising results in preclinical studies, particularly in reducing cutaneous toxicity commonly associated with Akt inhibitors. []
Relevance: While Hu7691 and 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine might have different primary targets, they share a key structural feature: the presence of a 1-methyl-1H-pyrazolyl group. [] The distinct position of this group (4-yl vs. 5-yl) on the pyrazole ring can lead to differences in binding affinity and selectivity profiles, but the shared moiety suggests the possibility of overlapping or related biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.